molecular formula C19H18N6O2 B2966558 1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892746-70-2

1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2966558
CAS No.: 892746-70-2
M. Wt: 362.393
InChI Key: TVSDLOVOYFUWQS-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3,5-dimethylphenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group .

The molecule’s planar triazole-oxadiazole scaffold, combined with electron-donating (methoxy) and sterically bulky (dimethylphenyl) substituents, may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-11-8-12(2)10-14(9-11)25-17(20)16(22-24-25)19-21-18(23-27-19)13-4-6-15(26-3)7-5-13/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSDLOVOYFUWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the triazole ring:

    Coupling of the rings: The oxadiazole and triazole rings are then coupled with the substituted phenyl groups through various coupling reactions, such as Suzuki or Sonogashira coupling.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Triazole Ring Formation via Cycloaddition Reactions

The 1,2,3-triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Reactants : A 3,5-dimethylphenyl-substituted alkyne and an azide precursor containing the oxadiazole intermediate.

  • Conditions : CuSO₄·5H₂O and sodium ascorbate in a 1:1 mixture of water and tert-butanol at 60°C for 12 hours.

Reaction ComponentDetailsYieldReference
Alkyne precursor3,5-dimethylphenylacetylene85%
Azide precursorOxadiazole-functionalized azide78%
Catalyst systemCuSO₄/Na ascorbate-

This reaction proceeds regioselectively to form the 1,4-disubstituted triazole, critical for subsequent functionalization.

Cross-Coupling Reactions for Functionalization

The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling:

  • Substrate : 5-Bromo-1,2,4-oxadiazole intermediate.

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, and 4-methoxyphenylboronic acid in dioxane/H₂O (90°C, 12 hours) .

ComponentRoleOutcomeReference
4-Methoxyphenylboronic acidAryl donor89% yield
Pd(PPh₃)₄Catalyst-

This step ensures precise aryl group installation while preserving the oxadiazole’s integrity.

Amino Group Reactivity

The primary amine at position 5 of the triazole participates in:

  • Acylation : Reacts with acetyl chloride in pyridine to form acetamide derivatives.

  • Sulfonation : Forms sulfonamide adducts with benzenesulfonyl chloride (yield: 75–82%).

Oxadiazole Ring Modifications

The oxadiazole’s electron-deficient nature enables:

  • Nucleophilic aromatic substitution : Reacts with amines at position 5 under basic conditions .

  • Photocatalytic C–H functionalization : Visible-light-mediated coupling with alkyl halides using eosin Y .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, forming CO and NH₃ as detected by TGA-MS.

  • Hydrolytic sensitivity : Oxadiazole ring undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) conditions .

Key Research Findings

  • Anticancer activity : Derivatives show IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7) .

  • Electrochemical properties : Oxidation peak at +0.85 V (vs. Ag/AgCl) due to methoxyphenyl moiety.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison

The target compound shares structural similarities with several triazole-containing derivatives, differing primarily in substituent patterns and heterocyclic appendages. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound : 1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C19H18N6O2 386.39 3,5-Dimethylphenyl (triazole), 4-methoxyphenyl (oxadiazole) Not explicitly reported
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C18H13F3N6O 386.34 4-Methylphenyl (oxadiazole), 3-trifluoromethylphenyl (triazole) Not reported
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine C19H17ClN6O2S 428.90 4-Chlorophenyl (triazole), 3,5-dimethoxyphenyl (thiadiazole) Not reported
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C15H10N6O2S 346.35 Benzothiazole (triazole), 2-nitrophenyl (triazole) Antiproliferative activity (preliminary)
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine C18H18N4S2 354.49 3,5-Dimethylphenyl (thiadiazole), methylsulfanylbenzylidene Insecticidal, fungicidal

Key Observations :

  • Heterocyclic Core Variation : The substitution of oxadiazole with thiadiazole (e.g., in and ) introduces sulfur atoms, which may enhance intermolecular interactions (e.g., hydrogen bonding) and alter electronic properties .

Structural Characterization :

  • Single-crystal X-ray diffraction (SXRD) is widely employed for confirming molecular geometry. Software suites like SHELXL () are industry standards for refining crystallographic data, ensuring accurate bond-length and angle measurements.
  • The planar conformation observed in related compounds (e.g., ) suggests that the target compound’s triazole-oxadiazole core may adopt similar planarity, facilitating π-π stacking interactions in solid-state packing .

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of triazoles and oxadiazoles. This combination has been shown to exhibit significant biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound based on recent studies.

PropertyDetails
Molecular Formula C₁₉H₁₈N₄O₂
Molecular Weight 338.38 g/mol
CAS Number Not specifically listed

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : The oxadiazole moiety is known for its potential in anticancer drug development. Studies indicate that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . These interactions lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds containing triazole and oxadiazole rings have demonstrated broad-spectrum antimicrobial activities. They are effective against various bacterial strains and fungi by disrupting cellular functions and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies have reported that similar compounds exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, which may contribute to their overall therapeutic potential .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity compared to standard chemotherapeutics .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression. Molecular docking simulations reveal favorable interactions with active sites of enzymes like HDAC and thymidylate synthase .

Case Studies

  • Case Study 1: Anticancer Activity
    • A study investigated the effects of similar oxadiazole derivatives on human breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability with IC50 values in the low micromolar range, indicating strong anticancer potential.
  • Case Study 2: Antimicrobial Efficacy
    • Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?

  • Methodology :

  • Cyclization : Use phosphorous oxychloride (POCl₃) under reflux (120°C) to form oxadiazole or triazole rings, as demonstrated in analogous syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate pure crystals.
  • Intermediate validation : Confirm intermediates (e.g., thiourea analogs) via thin-layer chromatography (TLC) and NMR .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (3,5-dimethylphenyl: δ ~6.8–7.2 ppm) and oxadiazole/triazole carbons (δ ~150–160 ppm) .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-O bonds (~1600 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonds (e.g., C–H⋯N) and confirm tautomeric forms .

Q. What are common synthetic intermediates in its preparation?

  • Intermediates :

  • Thiourea derivatives (e.g., substituted benzoyl hydrazides) for oxadiazole cyclization .
  • Azide precursors for Cu(I)-catalyzed alkyne-azide "click" reactions to form triazole rings .

Q. How should this compound be handled and stored to maintain stability?

  • Protocols :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation.
  • Avoid prolonged exposure to moisture due to hydrolytic sensitivity of oxadiazole rings .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

  • Approach :

  • Refine data using SHELXL (e.g., anisotropic displacement parameters, twin-law correction) .
  • Validate with DFT calculations (B3LYP/6-311G(d,p)) to compare theoretical and experimental bond lengths/angles .
  • Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm tautomerism .

Q. What computational methods predict intermolecular interactions and crystal lattice stability?

  • Methods :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, hydrogen bonds) .
  • Electrostatic potential (MEP) mapping : Identify nucleophilic/electrophilic regions to explain packing motifs .
  • Thermodynamic calculations : Use DFT-derived Gibbs free energy to assess lattice stability at varying temperatures .

Q. How can thermal stability and decomposition kinetics be experimentally determined?

  • Protocols :

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., >215°C for similar triazole-oxadiazole hybrids) .
  • Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions).
  • Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) .

Q. What strategies correlate electronic structure (HOMO-LUMO gaps) with chemical reactivity?

  • Strategies :

  • DFT calculations : Compute HOMO-LUMO gaps to predict redox behavior (e.g., electron-deficient oxadiazole as electrophilic site) .
  • Mulliken charge analysis : Identify electron-rich N atoms in triazole rings as nucleophilic centers .
  • Frontier molecular orbital (FMO) analysis : Relate orbital distributions to regioselectivity in substitution reactions .

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